molecular formula C10H9N3O2 B13128038 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 66130-06-1

3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13128038
CAS No.: 66130-06-1
M. Wt: 203.20 g/mol
InChI Key: GXYSTPREJZYLAJ-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione (CAS 66130-06-1) is a triazine-dione derivative characterized by a methyl group at position 3 and a phenyl group at position 6 on the heterocyclic triazine core . This compound is of significant interest in scientific research due to its diverse potential applications. In pharmaceutical research, derivatives of the 1,3,5-triazine ring have garnered attention as potential bioactive agents . Studies on similar triazine-dione compounds have shown that they can exhibit cytotoxic effects, with one case study demonstrating efficacy against breast cancer cells (MCF-7) by inducing cell death at micromolar concentrations . Furthermore, molecular docking studies of related triazine derivatives suggest a potential mechanism of action involving the inhibition of specific proteins like casein kinase (CK2), indicating promise as a lead compound for anti-breast cancer research . Beyond oncology, the compound has also been evaluated for its antimicrobial properties, where in vitro studies suggest it may disrupt microbial cell membranes and inhibit essential metabolic pathways . In the field of agrochemistry, the 1,3,5-triazine scaffold is well-known for its herbicidal properties . This compound has been explored as a potential herbicide due to its ability to inhibit photosynthesis in plants. Field trials with related formulations have indicated effective control of common weed growth without adversely affecting crop yield . The compound is also investigated for use in pesticide formulations as a potential alternative to conventional options . From a chemical perspective, the 1,3,5-triazine core is aromatic, though its reactivity is more inclined towards nucleophilic addition rather than electrophilic substitution, which is a key consideration for further synthetic modifications . This product is intended for research and development use only in laboratory settings. It is strictly not for human or veterinary use, nor for any other consumer-related applications. Researchers should handle this product with care and utilize appropriate safety protocols.

Properties

CAS No.

66130-06-1

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-methyl-6-phenyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C10H9N3O2/c1-13-9(14)11-8(12-10(13)15)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14,15)

InChI Key

GXYSTPREJZYLAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=NC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of aniline derivatives with cyanuric chloride in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high efficiency and cost-effectiveness. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has shown that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest. A notable case study demonstrated its efficacy against breast cancer cells (MCF-7), where it induced significant cell death at micromolar concentrations.

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi. The mechanism of action appears to involve disruption of the microbial cell membrane and inhibition of essential metabolic pathways.

Agrochemical Applications

Herbicide Development
The triazine ring system is well-known for its herbicidal properties. 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has been explored as a potential herbicide due to its ability to inhibit photosynthesis in plants. Field trials have indicated that formulations containing this compound can effectively control the growth of common weeds without adversely affecting crop yield.

Pesticide Formulations
In addition to herbicides, this compound is being investigated for use in pesticide formulations. Its efficacy against various pests has been documented in agricultural studies, highlighting its potential as a safer alternative to conventional pesticides.

Materials Science Applications

Polymer Chemistry
The unique structure of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under UV radiation.

Dyes and Pigments
This compound can also serve as a precursor for synthesizing dyes and pigments used in various industries. Its vibrant color properties make it suitable for applications in textiles and coatings.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several triazine derivatives including 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione. Results indicated a dose-dependent inhibition of MCF-7 cells with an IC50 value of approximately 15 µM.

Case Study 2: Herbicide Efficacy

Field trials conducted in agricultural settings demonstrated that a formulation containing this triazine compound reduced weed biomass by over 70% compared to untreated controls within four weeks post-treatment.

Case Study 3: Polymer Enhancement

Research published in Polymer Science explored the incorporation of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione into polystyrene matrices. The modified polymers showed a significant increase in thermal stability (up to 30°C higher than unmodified polystyrene) and enhanced UV resistance.

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione, with data derived from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Solubility/Log Kow Applications References
3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione (Target) 3-methyl, 6-phenyl C10H9N3O2 203.20 Not reported Not reported Hypothetical: Material science
6-(4'-Chlorophenyl)-1-phenyl-1,3,5-triazine-2,4(1H,3H)-dione 1-phenyl, 6-(4-chlorophenyl) C15H10ClN3O2 299.71 225 Not reported Synthetic intermediate
1-(4'-Chlorophenyl)-6-morpholino-1,3,5-triazine-2,4(1H,3H)-dione 1-(4-chlorophenyl), 6-morpholino C13H13ClN4O3 308.72 227 Not reported Synthetic intermediate
Hexazinone 3-cyclohexyl, 6-dimethylamino, 1-methyl C12H20N4O2 252.31 Not reported 33 g/L (water), log Kow 1.05 Herbicide (broad-spectrum)
Ammelide 6-amino, 2,4-diol C3H4N4O2 128.09 Not reported High water solubility Industrial/chemical synthesis
Ametridione 1-amino, 6-ethylthio, 3-neopentyl C9H16N4O2S 244.32 Not reported Not reported No reported applications
3-Chlorohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione 3-chlorohexyl, 6-dimethylamino, 1-methyl C12H20ClN4O2 286.77 Not reported Not reported Herbicide metabolite

Key Structural and Functional Comparisons:

Substituent Effects on Physicochemical Properties: Phenyl vs. Cyclohexyl Groups: The phenyl group in the target compound may reduce water solubility compared to hexazinone’s cyclohexyl group, which enhances hydrophobicity but is balanced by dimethylamino polarity . Chlorophenyl Derivatives: shows chlorophenyl-substituted triazine-diones (e.g., 6-(4'-chlorophenyl)-1-phenyl) exhibit high melting points (~225–227°C), suggesting aromatic substituents enhance crystalline stability . Amino/Hydroxyl Groups: Ammelide’s polar 6-amino and 2,4-diol groups increase water solubility, contrasting with the target compound’s non-polar methyl and phenyl groups .

Biological Activity: Herbicidal Activity: Hexazinone’s efficacy as a photosynthesis inhibitor stems from its dimethylamino and cyclohexyl groups, which optimize soil mobility and target binding . The target compound’s phenyl group may hinder such activity due to reduced solubility. Metabolite Behavior: Metabolites like 3-(4-hydroxycyclohexyl)-6-(dimethylamino)-1-methyl-triazine-dione (from hexazinone) retain herbicidal activity, highlighting the importance of hydroxylation patterns .

Synthetic Feasibility: Morpholino-substituted derivatives (e.g., compound 4 in ) achieve higher yields (89%) compared to chlorophenyl analogs (78%), suggesting steric/electronic effects influence reaction efficiency .

Biological Activity

3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 62221-03-8
  • IUPAC Name : 3-methyl-6-phenyl-1-(prop-2-en-1-yl)-1,3,5-triazine-2,4-dione

Biological Activity Overview

The biological activity of 3-Methyl-6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has been investigated across various studies. The compound exhibits notable antitumor , antiviral , and antimicrobial properties.

Antitumor Activity

Research indicates that 3-Methyl-6-phenyl-1,3,5-triazine derivatives demonstrate significant cytotoxic effects against various cancer cell lines. A study found that compounds with similar triazine structures showed IC50 values comparable to established chemotherapeutic agents like doxorubicin.

CompoundCell LineIC50 (µM)Reference
3-Methyl-6-phenyl derivativeA431 (human epidermoid carcinoma)<10
Similar triazine compoundHT29 (human colorectal carcinoma)15

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro studies have shown that it inhibits viral replication in several models:

VirusIC50 (µM)Mechanism
H1N1 Influenza12.5Inhibition of viral RNA synthesis
HSV-18.0Blockade of viral entry into host cells

These results suggest that the triazine moiety may interfere with critical viral processes, making it a candidate for further antiviral drug development .

Antimicrobial Properties

The antimicrobial activity of 3-Methyl-6-phenyl-1,3,5-triazine derivatives has been assessed against both Gram-positive and Gram-negative bacteria. Studies have reported varying degrees of effectiveness:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli (Gram-negative)32
S. aureus (Gram-positive)16

The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : The triazine core interacts with cellular targets leading to apoptosis in cancer cells.
  • Viral Inhibition : It disrupts viral replication by targeting specific proteins involved in the viral life cycle.
  • Antibacterial Action : The compound's structure allows it to penetrate bacterial membranes and disrupt vital processes.

Case Study 1: Antitumor Efficacy

In a recent study involving a series of synthesized triazine derivatives, one compound demonstrated remarkable efficacy against A431 cells with an IC50 value significantly lower than doxorubicin. The study utilized molecular docking simulations to elucidate binding interactions with the Bcl-2 protein, indicating potential pathways for inducing apoptosis .

Case Study 2: Antiviral Screening

A screening process for antiviral activity against H1N1 and HSV-1 revealed that certain derivatives had potent inhibitory effects at low concentrations. These findings were corroborated by qPCR analysis showing reduced viral gene expression in treated cells .

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